molecular formula C7H6N2O3S B8693112 4-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

4-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B8693112
M. Wt: 198.20 g/mol
InChI Key: JQSVXJNTPDVVKM-UHFFFAOYSA-N
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Patent
US04404230

Procedure details

3.0 gm (13 mmols) of 4-nitro-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide were dissolved in 100 ml of ethanol. The solution was hydrogenated with hydrogen, using a palladium/animal charcoal catalyst. After filtration, evaporation and recrystallization from ethanol 2.3 gm (89.5% of theory) of the amino compound were obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]2[C:10](=[O:15])[NH:11][S:12](=[O:14])(=[O:13])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[C:9]2[C:10](=[O:15])[NH:11][S:12](=[O:14])(=[O:13])[C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=C1C(NS2(=O)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration, evaporation and recrystallization from ethanol 2.3 gm (89.5% of theory) of the amino compound
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
NC1=CC=CC2=C1C(NS2(=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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